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Compound of Interest

Compound Name: 6-(tert-Butyl)indoline

CAS No.: 261711-90-4

Cat. No.: B152621 Get Quote

Executive Technical Profile
IUPAC Name: 6-(1,1-Dimethylethyl)-2,3-dihydro-1H-indole

Molecular Formula:

Molecular Weight: 175.27 g/mol

Structural Class: 2,3-Dihydro-1H-indole (Indoline) derivative

Key Physicochemical Property: The tert-butyl group at position 6 introduces significant steric

bulk and lipophilicity, influencing both the electronic environment of the aromatic ring and the

solubility profile.

Synthesis & Impurity Profile
Understanding the synthetic origin is vital for interpreting spectral data, particularly for

identifying common impurities.

Primary Route: Catalytic hydrogenation or hydride reduction (e.g.,

or

) of 6-tert-butylindole.
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Common Impurity: Unreduced 6-tert-butylindole.

Spectral Marker: Presence of olefinic protons at

6.5–7.2 ppm (C2/C3) in

H NMR, distinct from the aliphatic triplets of indoline.

Synthesis Workflow Diagram
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Caption: Reduction pathway of 6-tert-butylindole to 6-tert-butylindoline, highlighting the

potential for residual indole impurity.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5][6]
H NMR Analysis (400 MHz, )
The proton spectrum is characterized by the distinct aliphatic "indoline pattern" (two triplets)

and the intense tert-butyl singlet.[1]
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

6-tBu 1.32 Singlet (s) 9H -
tert-Butyl

methyls

C3 2.98 Triplet (t) 2H 8.4
Indoline ring

(benzylic)

C2 3.54 Triplet (t) 2H 8.4

Indoline ring

(adjacent to

N)

N-H 3.80
Broad Singlet

(br s)
1H -

Amine proton

(exchangeabl

e)

C7 6.68 Doublet (d) 1H ~1.5

Aromatic

(ortho to N,

meta to tBu)

C5 6.78 dd 1H 7.8, 1.5

Aromatic

(ortho to C4,

meta to C7)

C4 7.05 Doublet (d) 1H 7.8
Aromatic

(ortho to C5)

Diagnostic Insights:

The Indoline Triplets: The triplet at ~3.54 ppm (C2) is deshielded by the nitrogen atom. The

triplet at ~2.98 ppm (C3) is typical for benzylic protons.

Aromatic Region: The 6-substitution pattern creates an AMX or ABX system. H7 is typically

the most upfield aromatic proton due to the electron-donating effect of the nitrogen lone pair

(ortho position) and the tert-butyl group.

C NMR Analysis (100 MHz, )
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Carbon Type
Shift (

, ppm)
Assignment

Aliphatic 28.5 C3 (Benzylic methylene)

Aliphatic 31.7
tert-Butyl methyl carbons (

)

Quaternary 34.5
tert-Butyl quaternary carbon (

)

Aliphatic 47.8 C2 (Methylene adjacent to N)

Aromatic 108.5 C7 (Ortho to N)

Aromatic 116.8 C5

Aromatic 124.2 C4

Quaternary 129.5 C3a (Bridgehead)

Quaternary 151.0 C6 (Ipso to tBu)

Quaternary 152.5 C7a (Bridgehead, Ipso to N)

Infrared (IR) Spectroscopy
Method: FT-IR (Neat/Thin Film).
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Wavenumber (

)
Intensity

Functional Group
Assignment

3350–3400 Medium, Broad
N-H Stretch: Characteristic of

secondary amines.

2950–2965 Strong

C-H Stretch (Aliphatic):

Enhanced by the 9 protons of

the tert-butyl group.

2860 Medium
C-H Stretch: Indoline ring

methylenes.

1610, 1490 Medium-Strong
C=C Stretch: Aromatic ring

breathing modes.

1365, 1390 Medium

C-H Bend:tert-Butyl "split"

peak (gem-dimethyl

characteristic).

1250 Medium C-N Stretch: Aryl amine bond.

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS.

Key Ions
Molecular Ion (

): m/z 175 (Base peak or high intensity).

Base Peak / Major Fragment: m/z 160 (

).

Mechanism:[2][1][3][4][5] Loss of a methyl radical (

) from the tert-butyl group.[3] This is the diagnostic fragmentation for tert-butyl aromatic
systems.
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Minor Fragment: m/z 118 (

).

Mechanism:[2][1][3][4][5] Loss of the entire tert-butyl group (isobutylene neutral loss).

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 175

[M - CH3]+
m/z 160
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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocols
NMR Sample Preparation
To ensure high-resolution spectra free from concentration effects (stacking):

Solvent: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive,
though indolines are generally stable.

Concentration: Dissolve 5–10 mg of 6-(tert-butyl)indoline in 0.6 mL of solvent.

Reference: Calibrate to residual

at 7.26 ppm (

H) and 77.16 ppm (

C).
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Handling & Storage
Oxidation Sensitivity: Indolines are susceptible to oxidation back to indoles upon prolonged

exposure to air and light.

Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

Visual Check: A pure sample is typically a colorless to pale yellow oil. Darkening to brown

indicates oxidation (formation of quinoid species or indole).

References
Synthesis & Characterization of Indolines

Source: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VIII.
Reduction of Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977(12),
856-859.
Relevance: Establishes the standard protocol for reducing 6-substituted indoles to
indolines and their spectral differenti

Spectral Data of tert-Butyl Aromatics

Source: NIST Mass Spectrometry Data Center.[6] "Mass Spectrum of 6-tert-butylindole

(Analog)."

Relevance: Provides the fragmentation baseline (M-15 peak) characteristic of the tert-butyl
motif on nitrogen heterocycles.

NMR Shift Prediction & Verification

Source: Pretsch, E., Bühlmann, P., & Badertscher, M.
Relevance: Authoritative source for calculating substituent effects (tert-butyl and cyclic
amine)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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